molecular formula C4H2ClN3O2 B031495 2-Chloro-3-nitropyrazine CAS No. 87885-43-6

2-Chloro-3-nitropyrazine

Cat. No.: B031495
CAS No.: 87885-43-6
M. Wt: 159.53 g/mol
InChI Key: WFJAKBGXNXBMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-nitropyrazine is an organic compound with the molecular formula C4H2ClN3O2 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the second position and a nitro group at the third position on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-nitropyrazine can be synthesized through various methods. One common approach involves the nitration of 2-chloropyrazine. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitropyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc dust and hydrochloric acid.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Reduction: Zinc dust and concentrated hydrochloric acid are typical reagents for reducing the nitro group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazine derivatives.

    Reduction: 2-Chloro-3-aminopyrazine.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-3-nitropyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-nitropyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-nitropyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-Chloro-5-nitropyrazine: Differing in the position of the nitro group on the pyrazine ring.

    3-Nitro-2-chloropyridine: Another isomer with the nitro and chlorine groups on a pyridine ring.

Uniqueness

2-Chloro-3-nitropyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-3-nitropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O2/c5-3-4(8(9)10)7-2-1-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJAKBGXNXBMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579342
Record name 2-Chloro-3-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87885-43-6
Record name 2-Chloro-3-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.